molecular formula C8H8BrN3O B1380880 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1630763-65-3

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1380880
M. Wt: 242.07 g/mol
InChI Key: PALFUEIFGWFPDW-UHFFFAOYSA-N
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Description

“1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H8BrN3O . It is related to a class of compounds known as 1,2,4-triazoles, which have been studied for their potential chemopreventive and chemotherapeutic effects on cancer .


Synthesis Analysis

This compound can be synthesized using 1-amino-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a key intermediate . A series of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives were synthesized in a step-efficient process .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, which is a basic nucleus of different heterocyclic compounds with various biological applications .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

1,4-Dihydropyridines, including structures similar to 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, have been extensively studied for their synthetic utility and biological applications. These compounds are pivotal in synthetic organic chemistry, serving as precursors for the synthesis of complex organic molecules. A review by Sohal (2021) discusses the various methodologies adopted for the synthesis of 1,4-DHPs via multi-component reactions, particularly highlighting the Hantzsch Condensation reaction. This synthesis approach's atom economy and environmental benignity make it a valuable tool for preparing bioactive 1,4-DHPs and other biologically active compounds by comparing their structure-activity relationships (SARs) (Sohal, 2021).

Role in Biological Systems

The significance of nitrogen-containing heterocyclic compounds extends beyond synthetic applications into biological systems. For example, compounds with a 1,4-dihydropyridine core are known for their biological activity, including their roles in medicinal chemistry as modulators of biological targets. The comprehensive review of the therapeutic potential of 1,3,4-oxadiazole tailored compounds by Verma et al. (2019) highlights the versatility of nitrogen-containing heterocycles in eliciting a wide range of bioactivities due to their effective binding with different enzymes and receptors. This suggests that derivatives of 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could also exhibit significant biological activities, warranting further investigation (Verma et al., 2019).

Environmental and Catalytic Applications

The application of nitrogen-containing heterocycles extends to environmental and catalytic fields as well. For instance, the catalytic synthesis of polyoxymethylene dimethyl ethers, involving oxygenated compounds like those derived from dihydropyridine structures, demonstrates the potential of these compounds in producing environmentally friendly fuels and chemicals. Baranowski, Bahmanpour, and Kröcher (2017) discuss the catalytic processes involved in synthesizing these ethers, indicating the environmental benefits of using such catalysts and processes in reducing hazardous emissions (Baranowski et al., 2017).

properties

IUPAC Name

1-amino-5-bromo-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-6(3-10)8(13)12(11)5(2)7(4)9/h11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALFUEIFGWFPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1Br)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

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